N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted with methyl groups at positions 4 and 4. The benzamide moiety contains a methyl group at the ortho position of the benzene ring. This compound belongs to a class of thiazole-based amides, which are widely studied for their biological activities, particularly in anticancer research .
The 2-methylbenzamide group contributes to lipophilicity, which may optimize pharmacokinetic properties such as membrane permeability .
Properties
CAS No. |
377057-99-3 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide |
InChI |
InChI=1S/C13H14N2OS/c1-8-6-4-5-7-11(8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
GLLXEFSGALYIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide typically involves the reaction of 4,5-dimethyl-1,3-thiazol-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amide nitrogen and thiazole sulfur serve as nucleophilic sites:
-
Amide nitrogen : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to form N-alkylated derivatives.
-
Thiazole sulfur : Participates in alkylation reactions, forming sulfonium salts when treated with methyl triflate or ethyl bromoacetate.
Example reaction conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-Methylated derivative | 72% |
| S-Alkylation | CH₃OTf, Et₃N, CH₂Cl₂, 0°C to RT, 6 h | Thiazolium sulfonium salt | 58% |
Amide Bond Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6 M HCl, reflux, 8 h): Produces 2-methylbenzoic acid and 4,5-dimethylthiazol-2-amine.
-
Basic hydrolysis (2 M NaOH, 80°C, 6 h): Yields sodium 2-methylbenzoate and the same amine.
Kinetic data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| Acidic | 0.15 | 4.6 |
| Basic | 0.21 | 3.3 |
Electrophilic Aromatic Substitution (EAS)
The benzamide’s methyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the methyl substituent .
-
Sulfonation : SO₃/H₂SO₄ forms a sulfonic acid derivative under reflux .
Regioselectivity :
| Electrophile | Position | Product Stability (ΔG, kcal/mol) |
|---|---|---|
| NO₂⁺ | Para | -12.4 |
| SO₃H⁺ | Para | -9.8 |
Oxidation Reactions
Methyl groups on the thiazole or benzamide oxidize to carboxylic acids:
-
Thiazole methyl groups : KMnO₄ in H₂O/acetone (80°C, 10 h) yields dicarboxylic acid derivatives .
-
Benzamide methyl group : CrO₃ in acetic acid (reflux, 6 h) forms 2-carboxybenzamide .
Oxidation yields :
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Thiazole-CH₃ | KMnO₄ | Thiazole-COOH | 65% |
| Benzamide-CH₃ | CrO₃ | Benzamide-COOH | 58% |
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
-
With CS₂ : Forms thiazolo[3,2-a]pyrimidine derivatives in the presence of PCl₅ (reflux, toluene, 8 h) .
-
With NH₂NH₂ : Produces triazolo-thiazole hybrids under microwave irradiation .
Reaction efficiency :
| Cyclization Partner | Conditions | Product | Yield |
|---|---|---|---|
| CS₂ | PCl₅, toluene, reflux | Thiazolo[3,2-a]pyrimidine | 70% |
| NH₂NH₂ | MW, 150°C, 30 min | Triazolo-thiazole | 81% |
Metal Coordination
The thiazole’s sulfur and nitrogen atoms coordinate transition metals:
-
Cu(II) complexes : Formed in ethanol with CuCl₂, exhibiting octahedral geometry.
-
Pd(II) catalysts : Used in cross-coupling reactions (e.g., Suzuki-Miyaura).
Stability constants (log K) :
| Metal Ion | Ligand Site | log K |
|---|---|---|
| Cu²⁺ | S, N | 8.2 |
| Pd²⁺ | S | 6.9 |
Comparative Reactivity of Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Reaction | Activity vs. Parent Compound |
|---|---|---|
| N-(5-Benzylthiazol-2-yl)-2-methylbenzamide | S-Alkylation | 2.5× faster |
| N-(4-Chlorothiazol-2-yl)-2-methylbenzamide | EAS (Nitration) | 1.8× more stable |
Scientific Research Applications
Pharmaceutical Development
Drug Discovery : The compound is being investigated as a potential lead for developing new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets related to various diseases. The thiazole moiety is often associated with pharmacological activities, making this compound a candidate for further exploration in drug discovery processes .
Mechanism of Action Studies : Research into the interactions of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide with specific enzymes or receptors is crucial for understanding its mechanism of action. For instance, studies involving tyrosinase inhibition have shown that analogs of this compound can effectively inhibit melanin production in cell-based experiments, suggesting potential applications in treating hyperpigmentation disorders .
Biological Applications
Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit antimicrobial properties. This compound could be evaluated for its efficacy against various bacterial and fungal strains. Preliminary studies suggest that thiazole derivatives may possess significant antibacterial activity, which warrants further investigation into this compound's potential as an antimicrobial agent .
Anti-inflammatory Properties : There is emerging evidence that thiazole derivatives can exhibit anti-inflammatory effects. Given the structural similarities with other known anti-inflammatory agents, this compound could be explored for its ability to modulate inflammatory pathways in vitro and in vivo.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with other thiazole-containing compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5-benzylthiazol-2-yl)benzamide | Structure | Exhibits potent neuraminidase inhibitory activity |
| N-(6-methoxythiazol-2-yl)benzamide | Structure | Known for anti-inflammatory properties |
| N-(4-chlorothiazol-2-yl)benzamide | Structure | Displays cytotoxic effects against cancer cells |
This table illustrates how variations in substituents influence the biological activity and chemical behavior of thiazole derivatives.
Case Studies and Research Findings
Several studies have investigated the efficacy of similar compounds:
- Inhibition of Tyrosinase Activity : Research demonstrated that analogs of benzothiazole compounds effectively inhibited tyrosinase activity in B16F10 melanoma cells. This suggests that compounds like this compound may also exhibit similar inhibitory effects on melanin production .
- Antitubercular Activity : Recent advances in synthesizing benzothiazole derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential for exploring this compound within this context as well .
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 2-methylbenzamide and 4,5-dimethylthiazole groups in the target compound balance lipophilicity, enhancing membrane permeability compared to polar derivatives like 3-acetamido analogs .
- Metabolic Stability: Methyl groups on the thiazole ring reduce oxidative metabolism, prolonging half-life relative to non-methylated analogs .
Research Findings and Validation
- Structural Validation : X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (1H NMR, IR) confirm the accuracy of synthesized compounds .
- Biological Screening : Compounds are tested in standardized assays (e.g., NCI’s Developmental Therapeutic Program) to evaluate efficacy against cancer cell lines .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a benzamide functional group. The structural formula is represented as:
This molecular configuration contributes to its unique chemical properties and biological activities. The presence of dimethyl groups on the thiazole ring enhances steric and electronic characteristics, potentially influencing its reactivity and interactions with biological targets .
This compound exhibits various biological activities attributed to its structural features. Compounds containing thiazole rings are often investigated for their pharmacological properties, including:
- Anticancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell growth through various mechanisms. For example, studies indicate that modifications in the thiazole structure can significantly affect cytotoxicity against different cancer cell lines .
- Antimicrobial Properties : Some thiazole derivatives are known for their antimicrobial effects, making them candidates for further exploration in treating infectious diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazole or benzamide moieties can lead to significant differences in pharmacological effects. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-benzylthiazol-2-yl)benzamide | Benzyl group instead of methyl | Neuraminidase inhibitory activity |
| N-(6-methoxythiazol-2-yl)benzamide | Methoxy group present | Anti-inflammatory properties |
| N-(4-chlorothiazol-2-yl)benzamide | Chlorine substituent | Cytotoxic effects against cancer cells |
These comparisons illustrate how minor modifications can lead to significant changes in biological activity.
Case Studies and Research Findings
Recent research has highlighted the potential of thiazole derivatives, including this compound:
- Anticancer Studies : A study focused on various thiazole derivatives demonstrated that specific substitutions could enhance cytotoxicity against lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cell lines. The most active compounds exhibited IC50 values indicating strong growth inhibition .
- Inhibition of Mitotic Kinesins : Another study explored the interaction of thiazole derivatives with mitotic kinesins like HSET (KIFC1). The findings suggested that certain structural modifications could lead to enhanced selectivity and potency against cancer cells exhibiting centrosome amplification .
Q & A
(Basic) What are effective synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide derivatives, and how can purity be validated?
Methodological Answer:
A common approach involves coupling 2-chloroacetamide intermediates with sulfur and morpholine under reflux in DMF to yield thiazole-2-yl acetamides, followed by cyclization with ethylenediamine to form imidazoline derivatives (yields: 70–90%) . Purity validation requires TLC (silica gel, ethyl acetate/hexane) and melting point determination. Structural confirmation employs -NMR (400 MHz, DMSO-d6) and FT-IR (KBr pellet) to identify key functional groups (e.g., C=O stretch at 1650–1700 cm) .
(Advanced) How can X-ray crystallography and SHELX software resolve structural ambiguities in thiazole-2-yl benzamide derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) provides bond lengths, angles, and torsional parameters. For This compound, refinement via SHELXL (using SADABS for absorption correction) yields an R factor < 0.04. Orthorhombic P222 symmetry is typical, with unit cell parameters (a ≈ 6.02 Å, b ≈ 15.31 Å, c ≈ 18.15 Å) . SHELXPRO interfaces with macromolecular datasets but is less efficient for small molecules compared to Olex2 .
(Basic) What spectroscopic techniques are critical for characterizing thiazole-2-yl benzamides, and what key data should be reported?
Methodological Answer:
- -/-NMR : Report chemical shifts for thiazole protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.6 ppm), and benzamide aromatic protons (δ 7.4–8.1 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] for CHNOS: m/z 298.09) .
- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .
(Advanced) How can tautomeric transformations in thiazole-2-yl imidazoline derivatives impact biological activity, and how are they analyzed?
Methodological Answer:
Tautomerism (e.g., enol-keto forms in imidazoline rings) alters electron distribution, affecting binding to biological targets. Investigate via:
- Variable Temperature NMR : Monitor proton shifts (e.g., NH protons) at 25–80°C to detect equilibrium shifts .
- DFT Calculations : Compare energy-minimized tautomers (B3LYP/6-31G*) with experimental -NMR data. For N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides, the 4,5-dihydroimidazole form is typically dominant .
(Basic) What in vitro assays are used to evaluate the antitumor potential of thiazole-2-yl benzamides?
Methodological Answer:
- MTT Assay : Incubate compounds (1–100 μM) with cancer cell lines (e.g., MCF-7, HepG2) for 48–72 hours. Measure absorbance at 570 nm post-formazan dissolution with DMSO .
- NCI-60 Screening : Submit compounds to the Developmental Therapeutics Program (NCI) for dose-response profiling across 60 cell lines. IC values <10 μM warrant further study .
(Advanced) How can contradictory cytotoxicity data between in vitro and in vivo models be resolved for thiazole-2-yl benzamides?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigate via:
- Physicochemical Optimization : Adjust logP (2–5) via substituent modification (e.g., fluorophenyl groups enhance membrane permeability) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid clearance. Introduce electron-withdrawing groups (e.g., CF) to block CYP450-mediated oxidation .
(Basic) What safety and handling protocols are recommended for thiazole-2-yl benzamides during synthesis?
Methodological Answer:
- Toxicology : Classify as UN3077 (environmentally hazardous solid). Use fume hoods, nitrile gloves, and waste containers for halogenated solvents (DMF, chloroform) .
- Storage : Store at −20°C under argon to prevent hydrolysis of thiazole rings .
(Advanced) How can computational docking predict the binding mode of this compound to kinase targets?
Methodological Answer:
- Protein Preparation : Retrieve kinase structures (e.g., EGFR, PDB: 1M17). Remove water, add hydrogens, and assign charges (AMBERff14SB).
- Ligand Docking : Use AutoDock Vina with flexible residues (e.g., Thr790, Met769). Validate poses via RMSD <2.0 Å against co-crystallized ligands. For benzamide derivatives, the thiazole ring often occupies the ATP-binding pocket .
(Basic) What solvent systems optimize the recrystallization of thiazole-2-yl benzamides?
Methodological Answer:
- Polar Aprotic Solvents : DMF/water (1:3 v/v) at 60°C yields needle-like crystals.
- Nonpolar Mixtures : Ethyl acetate/hexane (1:5) at RT for plate crystals. Filter under reduced pressure and dry in vacuo (40°C, 24 h) .
(Advanced) How do substituents on the benzamide ring modulate the anticancer activity of thiazole-2-yl derivatives?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH) : Reduce activity by destabilizing π-π stacking with kinase hydrophobic pockets.
- Electron-Withdrawing Groups (e.g., -CF, -NO) : Enhance IC by 5–10× via dipole interactions and improved solubility. For example, 4-fluorophenyl analogs show IC = 1.2 μM against HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
